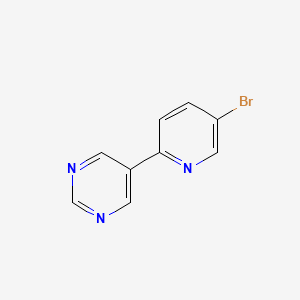

5-(5-Bromopyridin-2-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-bromopyridin-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-1-2-9(13-5-8)7-3-11-6-12-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTDKLXERYHHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: A Researcher's Guide to Quantum Chemical Computations for Pyridine-Pyrimidine Molecular Geometry

Abstract

The pyridine and pyrimidine scaffolds are foundational motifs in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3] Understanding their precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel molecules with enhanced efficacy and desired properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for determining the molecular geometry of pyridine-pyrimidine systems using quantum chemical computations. We will delve into the theoretical underpinnings, explain the causality behind methodological choices, and present a detailed, self-validating protocol for achieving high-fidelity results.

The Rationale: Why Computational Geometry Matters

In drug design, the geometric conformation of a molecule dictates its ability to bind to a biological target, such as an enzyme or receptor.[4][5] Even subtle variations in bond lengths, bond angles, or dihedral angles can drastically alter binding affinity and biological activity. While experimental techniques like X-ray crystallography provide the gold standard for solid-state structures, they are not always feasible and do not represent the molecule's conformation in a solution or gaseous phase.[6][7]

Quantum chemical computations offer a powerful, cost-effective alternative for:

-

Predicting the stable, low-energy conformations of novel molecules before synthesis.

-

Understanding the intrinsic electronic and structural properties of a molecule, free from crystal packing forces.

-

Generating accurate geometries for subsequent, more complex calculations like molecular docking or quantum mechanics/molecular mechanics (QM/MM) simulations.

This guide focuses on establishing a robust computational protocol to ensure the generated molecular geometries are both accurate and reliable.

Theoretical Foundations: Choosing the Right Tools

The core of any quantum chemical calculation is the selection of a theoretical method and a basis set. This choice is a critical balance between computational cost and desired accuracy.

The Method: Hartree-Fock vs. Density Functional Theory (DFT)

-

Hartree-Fock (HF) Theory: An early, foundational ab initio method, HF approximates the complex many-electron wavefunction as a single Slater determinant.[8][9] While computationally efficient, its primary drawback is the neglect of electron correlation—the way electrons dynamically avoid each other.[10] This often leads to inaccuracies, especially in systems with significant electron delocalization like aromatic heterocycles.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry. Instead of the complex wavefunction, DFT uses the much simpler electron density as its fundamental variable.[8][10] A key component, the exchange-correlation functional, approximates the effects of both exchange and electron correlation.[10] This inclusion of electron correlation makes DFT generally more accurate and versatile than HF for a vast range of molecular systems.[10][11] For pyridine-pyrimidine systems, DFT is the recommended method for achieving reliable geometries.

The Exchange-Correlation Functional and Basis Set

-

Functional: The "flavor" of DFT is determined by its exchange-correlation functional. For organic molecules, hybrid functionals, which mix a portion of exact exchange from HF theory with DFT functionals, are highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice that provides an excellent balance of accuracy and computational efficiency for systems like pyridine-pyrimidine.[12][13][14]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of the basis set dictates the flexibility the calculation has to describe the electron distribution. For reliable geometries, a triple-zeta split-valence basis set with added polarization and diffuse functions is recommended. A standard and robust choice is the 6-311++G(d,p) basis set.[12][13]

-

6-311: Triple-zeta valence, providing more functions to describe valence electrons.

-

++G: Adds diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs (like on the nitrogen atoms) and non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron density, which is essential for describing chemical bonds accurately.

-

Below is a conceptual diagram illustrating the hierarchy of choices in a quantum chemical calculation.

Caption: Conceptual Hierarchy of Computational Choices.

Experimental Protocol: The Self-Validating Workflow

A scientifically sound computational protocol must be self-validating. This workflow ensures that the final geometry corresponds to a true energy minimum on the potential energy surface.

Step-by-Step Methodology

-

Construct Initial 3D Structure:

-

Using a molecular builder (e.g., Avogadro, ChemDraw, GaussView), draw the 2D structure of the desired pyridine-pyrimidine molecule.

-

Convert this to a preliminary 3D structure using the builder's built-in "clean-up" or rudimentary molecular mechanics force field optimization. The goal is a reasonable starting point, not a perfect one.

-

-

Set Up the Geometry Optimization Calculation:

-

Import the initial structure into your quantum chemistry software package (e.g., Gaussian, ORCA).

-

Define the calculation parameters in the input file. The key components are:

-

Route Section (Keywords): Specify the method, basis set, and type of calculation. A typical route section would be: # Opt Freq B3LYP/6-311++G(d,p).

-

Opt: This keyword requests a geometry optimization, instructing the software to find the lowest energy structure.

-

Freq: This keyword is crucial. It requests a vibrational frequency calculation to be performed after the optimization is complete, using the final optimized geometry.

-

B3LYP/6-311++G(d,p): Specifies our chosen level of theory.

-

-

Charge and Multiplicity: Specify the net charge of the molecule (typically 0 for neutral molecules) and its spin multiplicity (typically 1 for a singlet ground state).

-

-

-

Execute the Calculation:

-

Submit the input file to the software for execution. The time required will depend on the size of the molecule and the available computational resources.

-

-

Analyze the Output & Validate the Geometry:

-

Convergence: First, confirm that the geometry optimization converged successfully. The output file will typically state this explicitly.

-

Vibrational Frequencies: This is the critical validation step.[12] Examine the results of the frequency calculation.

-

A true minimum energy structure will have zero imaginary frequencies. Frequencies are reported in wavenumbers (cm⁻¹). Imaginary frequencies are typically listed as negative numbers.

-

If one or more imaginary frequencies are present, the optimized structure is not a minimum but a saddle point (a transition state). In this case, the initial geometry must be perturbed (e.g., by visualizing the imaginary frequency's vibrational mode and moving atoms along that vector) and the optimization re-run.

-

-

-

Extract and Tabulate Geometric Data:

-

Once a validated minimum is obtained, extract the key geometric parameters (bond lengths in Angstroms, bond angles and dihedral angles in degrees) from the output file.

-

Present this quantitative data in a clear, structured table for analysis and reporting.

-

The following diagram illustrates this end-to-end experimental workflow.

Caption: Computational Workflow for Geometry Optimization.

Data Presentation and Interpretation

For a hypothetical molecule, 4-(pyridin-2-yl)pyrimidine, the final validated data should be presented clearly.

Table 1: Selected Optimized Geometric Parameters for 4-(pyridin-2-yl)pyrimidine

Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Atoms Involved | Value |

| Bond Lengths | (Å) | |

| C2(py)-C4(pym) | 1.485 | |

| N1(py)-C2(py) | 1.341 | |

| N1(pym)-C2(pym) | 1.338 | |

| N3(pym)-C4(pym) | 1.345 | |

| Bond Angles | (°) | |

| N1(py)-C2(py)-C4(pym) | 116.5 | |

| C3(py)-C2(py)-C4(pym) | 123.8 | |

| N3(pym)-C4(pym)-C2(py) | 115.9 | |

| Dihedral Angle | (°) | |

| N1(py)-C2(py)-C4(pym)-N3(pym) | 25.8 |

(Note: These are representative values for illustrative purposes.)

Interpretation: The most significant geometric feature is often the dihedral angle between the two rings. In this example, a non-zero dihedral angle of 25.8° indicates that the molecule is not perfectly planar in its lowest energy state, likely due to steric hindrance between the hydrogens on the adjacent rings. This type of structural insight is crucial for understanding how the molecule will present itself to a binding pocket. When possible, comparing these computed values against experimental data from sources like the Cambridge Structural Database provides the ultimate validation of the chosen computational method.[15][16]

Conclusion

The computational determination of molecular geometry is a cornerstone of modern drug discovery and materials science. By employing Density Functional Theory with a suitable hybrid functional like B3LYP and a flexible basis set such as 6-311++G(d,p), researchers can obtain high-fidelity structures for pyridine-pyrimidine derivatives. The key to ensuring trustworthiness is the implementation of a self-validating workflow that includes a frequency calculation to confirm the optimized geometry as a true energy minimum. This robust approach provides a reliable foundation for further computational investigation and ultimately accelerates the design-make-test-analyze cycle in molecular discovery.[17][18]

References

-

Schrödinger. (n.d.). Computational Platform for Molecular Discovery & Design. Retrieved from [Link]

-

Click2Drug. (2018). Directory of in silico Drug Design tools. Retrieved from [Link]

-

Rowan. (n.d.). ML-Powered Molecular Design and Simulation. Retrieved from [Link]

-

Domainex. (n.d.). Computational Chemistry | Computer Aided Drug Design. Retrieved from [Link]

-

Dahlin, J. L., et al. (2021). Contemporary Computational Applications and Tools in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sabatino, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. Retrieved from [Link]

-

Benhiba, F., et al. (2021). Vibrational Analysis, DFT Computations of Spectroscopic, Non-Covalent Analysis with Molecular Docking and Dynamic Simulation of 2-amino-4, 6-dimethyl pyrimidine benzoic acid. ResearchGate. Retrieved from [Link]

-

Koné, M., et al. (2022). Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2. World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Prabavathi, N., et al. (2016). Vibrational Spectroscopic Studies of Some Heterocyclic Compounds Using DFT Calculation. Asian Journal of Chemistry. Retrieved from [Link]

-

El-Faham, A., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Molecules. Retrieved from [Link]

-

Tarlton, M. K., et al. (2023). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. MDPI. Retrieved from [Link]

-

Etim, E. E., & Inyang, E. P. (2022). Optimized geometry of pyrimidine. ResearchGate. Retrieved from [Link]

-

Fouda, A. E. A. S., et al. (2021). Corrosion inhibition of aluminum in 1 M HCl by novel pyrimidine derivatives, EFM measurements, DFT calculations and MD simulation. Arabian Journal of Chemistry. Retrieved from [Link]

-

BragitOff.com. (2022). What is the difference between DFT and Hartree-Fock method? Retrieved from [Link]

-

Dkhissi, A. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scientific Research Publishing. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Chemical structures of selected pyrimidine-pyridine hybrids (25–31). ResearchGate. Retrieved from [Link]

-

Aytac, S. P., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound. Taylor & Francis Online. Retrieved from [Link]

-

Green, J. H. S., & Kynaston, W. (1969). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Retrieved from [Link]

-

Arnold, W. D., et al. (2000). Experimental, Hartree-Fock, and Density Functional Theory. Journal of the American Chemical Society. Retrieved from [Link]

-

Thomas, S., et al. (2014). Comparison of DFT methods for molecular structure and vibrational spectrum of pyrimidine molecule. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

Physics Stack Exchange. (2022). Hartree-Fock vs. density functional theory. Retrieved from [Link]

-

ResearchGate. (2024). Computational studies of pyrimidine ring-opening. Retrieved from [Link]

-

M. Cinal, et al. (2002). Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. Acta Physica Polonica B. Retrieved from [Link]

-

Cinal, M., & Gyorffy, B. L. (2002). Density Functional Theory versus the Hartree Fock Method. arXiv. Retrieved from [Link]

-

Yurdakul, S., & Badoğlu, S. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Retrieved from [Link]

-

Asath, R. B., et al. (2013). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Computational Chemistry | Computer Aided Drug Design | Domainex [domainex.co.uk]

- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. physics.stackexchange.com [physics.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. bragitoff.com [bragitoff.com]

- 11. [cond-mat/0204104] Density Functional Theory versus the Hartree Fock Method: Comparative Assessment [arxiv.org]

- 12. wjarr.com [wjarr.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Corrosion inhibition of aluminum in 1 M HCl by novel pyrimidine derivatives, EFM measurements, DFT calculations and MD simulation - Arabian Journal of Chemistry [arabjchem.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. jocpr.com [jocpr.com]

- 17. schrodinger.com [schrodinger.com]

- 18. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 5-Bromopyridine Substituted Pyrimidines

Abstract

The fusion of pyridine and pyrimidine rings creates a class of heterocyclic compounds with significant utility in medicinal chemistry and materials science. This guide provides a detailed exploration of 5-bromopyridine substituted pyrimidines, a scaffold of high interest due to its versatile chemical properties and proven role in drug development. We will delve into the core synthesis strategies, reactivity, characterization, and the profound implications of this structure in the design of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this important chemical motif.

Introduction: The Significance of the Pyridine-Pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, largely due to their ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, and their presence in natural products and genetic materials.[1][2][3] The pyridine and pyrimidine rings, in particular, are considered "privileged scaffolds" because they appear in a multitude of FDA-approved drugs and biologically active molecules.[4][5][6] Their combination into a single molecular entity offers a rigid, planar structure with a unique distribution of electron density and hydrogen bond donors/acceptors, making it an attractive framework for designing targeted therapies.[2][7]

The strategic incorporation of a bromine atom at the 5-position of the pyridine ring (a 5-bromopyridine moiety) adds a crucial layer of synthetic versatility. The carbon-bromine bond serves as a highly effective synthetic handle for post-synthesis modification, most notably through palladium-catalyzed cross-coupling reactions.[8][9] This allows for the systematic and efficient diversification of the core scaffold, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties essential for optimizing drug candidates.[10] Consequently, 5-bromopyridine substituted pyrimidines are frequently investigated as kinase inhibitors, anticancer agents, and modulators of other key biological pathways.[11][12]

Core Synthesis Strategies

The construction of 5-bromopyridine substituted pyrimidines is predominantly achieved through palladium-catalyzed cross-coupling reactions, which provide a robust and high-yielding pathway to form the critical C-C bond between the two heterocyclic rings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prevalent method for synthesizing these scaffolds.[13] It involves the coupling of a pyridine boronic acid (or ester) with a brominated pyrimidine, or more commonly, a 5-bromopyridine derivative with a pyrimidine boronic acid. The lability of the C-Br bond makes it an excellent substrate for oxidative addition to the palladium catalyst.[8]

Causality in Experimental Design:

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a workhorse catalyst for this transformation due to its commercial availability and effectiveness.[10] For more challenging couplings, catalysts with specialized ligands that promote faster oxidative addition and reductive elimination may be required.

-

Base Selection: An inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or sodium carbonate (Na₂CO₃) is crucial.[10] The base activates the boronic acid component, forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle. The choice of base can significantly impact yield and reaction time.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used.[10] The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Workflow for Suzuki-Miyaura Coupling

Below is a generalized workflow for the synthesis of a 5-bromopyridine substituted pyrimidine.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Other Synthetic Routes

While Suzuki coupling is dominant, other methods like Stille coupling (using organostannanes) or Sonogashira coupling (using terminal alkynes) can also be employed to introduce diversity at the 5-position of the pyrimidine ring. One-pot methods starting from raw materials like 2-bromomalonaldehyde and amidine compounds have also been developed for synthesizing 5-bromo-2-substituted pyrimidines, offering a more streamlined and cost-effective approach.[14]

Chemical Reactivity and Derivatization

The true power of the 5-bromopyridine substituted pyrimidine scaffold lies in its potential for further, selective functionalization. The electronic properties of the two rings and the presence of the bromine atom create distinct sites for chemical modification.

Reactivity of the C-Br Bond

The C-Br bond at the pyridine's 5-position is the most common site for derivatization. Having served its purpose in the initial construction, it can be replaced through a second cross-coupling reaction. This allows for the creation of complex, multi-aryl structures. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl.[8][9] This predictable reactivity is key for selective synthesis. For instance, in a molecule containing both a bromo and a chloro substituent, the C-Br bond will typically react preferentially under milder conditions.[8]

Reactivity of the Heterocyclic Rings

Both the pyridine and pyrimidine rings are electron-deficient, which influences their reactivity.

-

Pyrimidine Ring: This ring is generally more electron-deficient than pyridine, making it susceptible to nucleophilic attack, especially if activating groups are present. Positions 2, 4, and 6 are the most electron-poor.

-

Pyridine Ring: The pyridine nitrogen atom can be quaternized with alkyl halides, a reaction that can alter the electronic properties and solubility of the entire molecule.[15]

Diagram of Reactive Sites

The diagram below illustrates the primary sites of reactivity on a generic 5-bromopyridine substituted pyrimidine core.

Caption: Key reactive sites for further functionalization.

Spectroscopic and Structural Characterization

Unambiguous characterization is critical to validate the synthesis of the target compounds. A combination of spectroscopic techniques is employed.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons on the pyridine and pyrimidine rings provide definitive information about the substitution pattern.[15][16] For example, quaternization of a nitrogen atom in one of the rings leads to a significant downfield shift for adjacent protons.[15]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.[17] High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. The presence of bromine is easily identified by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) where the molecular ion appears as two peaks (M and M+2) of nearly equal intensity.[18] Fragmentation patterns observed in MS/MS experiments can further confirm the structure.[17][18]

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule, confirming connectivity and stereochemistry.[19]

| Technique | Information Provided | Key Observations for 5-Bromopyridine Pyrimidines |

| ¹H NMR | Proton environment, connectivity | Distinct aromatic signals for each ring; coupling patterns confirm substitution.[16] |

| ¹³C NMR | Carbon skeleton | Confirms the number of unique carbon atoms and their chemical environment.[11] |

| LC-MS | Molecular Weight & Purity | Shows a characteristic M, M+2 isotopic pattern for bromine.[18] Used to monitor reaction progress. |

| HRMS | Exact Mass & Formula | Confirms the elemental composition of the molecule. |

Applications in Medicinal Chemistry

The 5-bromopyridine substituted pyrimidine scaffold is a mainstay in modern drug discovery, particularly in the development of kinase inhibitors for oncology.[5][11] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine core can act as a "hinge-binder," forming critical hydrogen bonds with the kinase enzyme's backbone, while the substituted pyridine moiety extends into a solvent-exposed region where modifications can enhance potency and selectivity.[6][12]

Numerous compounds based on this scaffold have been reported as potent inhibitors of targets like Bcr-Abl, a kinase implicated in chronic myeloid leukemia.[11] The ability to easily modify the structure via the bromo-substituent allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a self-validating, step-by-step protocol for a representative synthesis.

Synthesis of 5-(Pyridin-3-yl)pyrimidine

-

Reagent Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine (1.0 mmol, 159 mg), pyridine-3-boronic acid (1.2 mmol, 147 mg), and potassium phosphate (K₃PO₄) (2.5 mmol, 530 mg).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water (10 mL).

-

Degassing: Seal the flask and purge the system with dry nitrogen or argon gas for 15-20 minutes while stirring to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

-

Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously for 16 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Add deionized water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

-

Characterization & Validation: Collect the pure fractions and remove the solvent in vacuo to yield the final product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and HRMS. The presence of the correct molecular ion peak and the absence of the bromine isotopic pattern in the mass spectrum, along with the expected aromatic signals in the NMR, will validate the successful synthesis.

Conclusion

The 5-bromopyridine substituted pyrimidine framework represents a synthetically tractable and biologically relevant scaffold. Its chemical properties are defined by the electron-deficient nature of the heterocyclic rings and, most importantly, by the versatility of the carbon-bromine bond. This feature enables extensive derivatization through robust and predictable palladium-catalyzed cross-coupling reactions. These characteristics have solidified its role as a privileged structure in drug discovery, empowering medicinal chemists to develop novel and highly specific therapeutic agents. A thorough understanding of its synthesis, reactivity, and characterization is essential for any researcher aiming to exploit its full potential.

References

- Vertex AI Search. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.

- Vertex AI Search. The Role of 5-Bromopyrimidine in Advanced Organic Synthesis.

-

Prachayasittikul, S., Pingaew, R., Worachartcheewan, A., et al. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. Available from: [Link]

- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine.

-

Luo, M., & Carlier, P. R. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 68(1), 226-231. Available from: [Link]

- Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds (CN110642788A).

-

Singh, K., Singh, K., & Balzarini, J. (2009). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 19(15), 4247-4250. Available from: [Link]

- IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- MDPI. (2025). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.

- Mahidol University. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents.

-

Rauf, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. Available from: [Link]

-

MDPI. (2022). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Available from: [Link]

-

PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Available from: [Link]

- BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

-

ResearchGate. (2019). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available from: [Link]

- BenchChem. Mass Spectrometry Analysis of 2-Amino-4-bromopyrimidine: A Technical Guide.

- Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.

-

ResearchGate. (2007). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Available from: [Link]

-

NIH. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

-

IOSR Journal of Applied Chemistry. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Available from: [Link]

-

Taylor & Francis Online. (2021). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity and biological screening. Available from: [Link]

-

ResearchGate. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Available from: [Link]

-

PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available from: [Link]

-

MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

Sources

- 1. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iosrjournals.org [iosrjournals.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of Bipyridine and Pyridinylpyrimidine Scaffolds

Executive Summary: Bipyridine and pyridinylpyrimidine cores are foundational scaffolds in modern chemistry, underpinning significant advancements in medicinal chemistry, materials science, and catalysis. Their rigid, planar structures and unique electronic properties make them privileged chelating ligands for transition metals and key pharmacophores in drug development.[1][2][3][4] This guide provides an in-depth exploration of the principal synthetic methodologies for constructing these vital heterocyclic systems. We will dissect the mechanistic underpinnings of transition-metal-catalyzed cross-coupling reactions for bipyridine synthesis and delve into the classical yet robust cyclocondensation strategies for assembling the pyridinylpyrimidine framework. This document is designed for researchers and drug development professionals, offering not only detailed, field-proven protocols but also the critical scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

The Strategic Importance of Bipyridine and Pyridinylpyrimidine Motifs

The utility of bipyridine and pyridinylpyrimidine derivatives stems from their distinct chemical attributes. Bipyridines, particularly the 2,2'-isomer, are renowned for their role as exceptional bidentate ligands, forming stable complexes with a vast array of transition metals.[5] This property is harnessed in applications ranging from photofunctional materials to homogeneous catalysis.[1][2][4] In medicinal chemistry, the pyridine ring is a ubiquitous feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[6][7][8]

Pyridinylpyrimidine scaffolds merge the properties of both parent heterocycles. This fusion creates structures with diverse pharmacological potential, including applications as kinase inhibitors for anticancer therapies, as well as anti-inflammatory, and antimicrobial agents.[9][10][11][12] The construction of these molecules is, therefore, a critical task for synthetic chemists aiming to develop novel therapeutics and functional materials.[13]

Core Methodologies for Bipyridine Synthesis

The synthesis of bipyridines has evolved significantly, moving from harsh classical methods to more efficient and versatile transition-metal-catalyzed cross-coupling reactions. A major challenge in these syntheses is the tendency of the bipyridine product to coordinate strongly with the metal catalyst, which can lead to decreased catalytic activity.[1][2][3]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the construction of C-C bonds. The Suzuki-Miyaura, Stille, and Negishi couplings are cornerstone methodologies for creating both symmetrical and unsymmetrical bipyridines.[1][2]

Causality Behind the Choice of Method:

-

Suzuki-Miyaura Coupling: This is often the method of choice due to the operational simplicity, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic inorganic byproducts. The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, is critical as it readily undergoes oxidative addition with the halopyridine, initiating the catalytic cycle. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

-

Stille Coupling: This method is prized for its tolerance of a wide variety of functional groups, as organostannanes are generally unreactive towards many common reagents. However, the toxicity and difficulty in removing organotin byproducts are significant drawbacks.

-

Negishi Coupling: Involving organozinc reagents, this coupling is known for its high reactivity, often allowing for reactions to proceed under milder conditions. The main limitation is the moisture and air sensitivity of the organozinc compounds, requiring more stringent anhydrous reaction techniques.

| Method | Coupling Partners | Catalyst (Typical) | Advantages | Disadvantages |

| Suzuki-Miyaura | Halopyridine + Pyridylboronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ | Stable reagents, non-toxic byproducts, mild conditions | Base sensitivity for some substrates |

| Stille | Halopyridine + Pyridylstannane | Pd(PPh₃)₄ | Excellent functional group tolerance | Toxic tin reagents and byproducts |

| Negishi | Halopyridine + Pyridylzinc Halide | Pd(PPh₃)₄, PdCl₂(dppf) | High reactivity, mild conditions | Moisture/air sensitive reagents |

Experimental Protocol: Suzuki-Miyaura Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine

This protocol provides a reliable method for synthesizing a commonly used substituted bipyridine ligand.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask, add 2-bromo-4-tert-butylpyridine (1.0 equiv), 4-tert-butylpyridine-2-boronic acid pinacol ester (1.1 equiv), potassium carbonate (3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane (approx. 0.2 M concentration relative to the limiting reagent) via syringe.

-

Reaction Execution: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Classical Approaches: The Kröhnke Pyridine Synthesis

For historical context and specific applications, classical methods like the Kröhnke synthesis remain relevant. This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound, using ammonium acetate as the nitrogen source to form the pyridine ring.[14][15] While effective for producing 2,4,6-trisubstituted pyridines, its multi-step nature and potentially harsh conditions are limitations compared to modern cross-coupling techniques.[14][15]

Core Methodologies for Pyridinylpyrimidine Synthesis

The construction of the pyridinylpyrimidine scaffold is most commonly achieved through cyclocondensation reactions, where a pyrimidine ring is formed from acyclic precursors. This approach is highly modular, allowing for diverse substitution patterns.

Cyclocondensation Strategy

The most prevalent strategy involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine derivative, which provides the N-C-N fragment of the pyrimidine ring.[16] To install the pyridine moiety, one of the starting materials must contain a pre-formed pyridine ring.

Causality Behind the Experimental Design:

-

Choice of Precursors: A common approach is the reaction between a pyridyl-substituted β-ketoester and an amidine or guanidine. The β-ketoester provides the C-C-C backbone, while the amidine closes the ring.

-

Reaction Conditions: These reactions are often promoted by either acid or base catalysis and typically require heating in a suitable solvent like ethanol or acetic acid to drive the condensation and subsequent dehydration/aromatization. One-pot, three-component reactions involving an aldehyde, an active methylene compound, and an amidine are also powerful for rapidly building molecular complexity.[9]

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-4-yl)-6-phenylpyrimidine

This protocol illustrates a typical cyclocondensation approach.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(pyridin-4-yl)-3-phenylpropane-1,3-dione (1.0 equiv) and guanidine hydrochloride (1.2 equiv) in absolute ethanol.

-

Base Addition: Add sodium ethoxide (2.0 equiv) to the mixture. The choice of a strong base like sodium ethoxide is to deprotonate the guanidine hydrochloride in situ and to promote the condensation reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) for 6-8 hours. A precipitate may form as the reaction progresses.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Visualizing Synthetic Workflows

Diagrams are essential for conceptualizing the sequence of operations in a synthetic procedure. Below are Graphviz representations of the workflows discussed.

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for bipyridine synthesis via Suzuki-Miyaura coupling.

Cyclocondensation Reaction Workflow

Caption: General workflow for pyridinylpyrimidine synthesis via cyclocondensation.

Conclusion and Future Outlook

The synthesis of bipyridine and pyridinylpyrimidine scaffolds is dominated by robust and adaptable methodologies. For bipyridines, transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer unparalleled efficiency and functional group tolerance. For pyridinylpyrimidines, classical cyclocondensation reactions remain the most direct and versatile route for constructing the core structure.

Future advancements will likely focus on developing more sustainable and atom-economical methods. This includes the use of more earth-abundant metal catalysts (e.g., iron, copper) and the rise of C-H activation strategies, which obviate the need for pre-functionalized starting materials, thereby streamlining synthetic sequences and reducing waste. As the demand for novel, complex molecules in drug discovery and materials science continues to grow, innovation in the synthesis of these fundamental heterocyclic systems will remain a paramount objective.

References

- Yamanoi, Y. (2024).

-

Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]

-

Reimann, S., et al. (2024). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. ACS Organic & Inorganic Au. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

-

Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules (Basel, Switzerland), 29(3), 576. [Link]

-

Wang, W., et al. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. European Journal of Medicinal Chemistry, 137, 229-237. [Link]

-

Kishbaugh, T. L. S. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current Topics in Medicinal Chemistry, 16(28), 3274-3302. [Link]

-

El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [PDF Document]. [Link]

-

Shafiq, M., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Authorea Preprints. [Link]

-

Salas, C. O., & Espinosa-Bustos, C. (Eds.). (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]

-

S, S., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 86(1), 108-118. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. organic-chemistry.org. [Link]

-

Mekky, A. E. M., et al. (2015). Diversity-Oriented Synthesis of Kröhnke Pyridines. ACS Combinatorial Science, 17(10), 576-582. [Link]

-

Liu, H., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules (Basel, Switzerland), 23(10), 2469. [Link]

-

Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. [Link]

-

da Silva, A. B. F., et al. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. The Journal of Organic Chemistry. [Link]

-

Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]

-

Kumar, A., et al. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-13. [Link]

-

Kumar, R., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. [Link]

-

Hirose, T., et al. (2024). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. Chemical Science, 15(21), 7943-7951. [Link]

-

Jacob, R. B., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 269-278. [Link]

-

Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. en.wikipedia.org. [Link]

Sources

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01046A [pubs.rsc.org]

- 5. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 6. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

- 10. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmaceuticals | Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry [mdpi.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bu.edu.eg [bu.edu.eg]

Title: The Electronic Blueprint: A Guide to Investigating the Pyridine-Pyrimidine Scaffold for Advanced Drug and Materials Development

An In-Depth Technical Guide

Abstract: The pyridine and pyrimidine ring systems are foundational scaffolds in modern science, underpinning the efficacy of numerous FDA-approved drugs and the performance of next-generation organic electronics.[1][2] Their profound impact stems from a unique and highly tunable electronic architecture. The strategic placement of nitrogen atoms within the six-membered aromatic ring creates an electron-deficient character that governs molecular interactions, redox behavior, and photophysical responses.[3] This guide provides researchers, medicinal chemists, and materials scientists with an in-depth framework for investigating and modulating the electronic properties of these scaffolds. We move beyond rote protocols to explain the causal science behind experimental choices, presenting an integrated workflow where computational modeling and empirical measurement validate and inform one another.

The Core Electronic Landscape: More Than Just Benzene with Nitrogen

Unlike its neutral carbocyclic cousin, benzene, the introduction of one (pyridine) or two (pyrimidine) electronegative nitrogen atoms fundamentally alters the electronic distribution of the aromatic ring.[3] This creates a π-deficient system with a lower energy Lowest Unoccupied Molecular Orbital (LUMO), making the scaffold more susceptible to nucleophilic attack and influencing its ability to accept electrons.[3][4]

These properties are not static; they are governed by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the LUMO.[5][6]

-

The HOMO: Represents the outermost electron-containing orbital. Its energy level correlates with the molecule's ability to donate an electron (its ionization potential). A higher HOMO energy signifies a better electron donor.

-

The LUMO: Represents the first available empty orbital. Its energy level indicates the molecule's ability to accept an electron (its electron affinity). A lower LUMO energy signifies a better electron acceptor.

-

The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is critical. It dictates the molecule's kinetic stability, color (the energy required for electronic excitation), and electrochemical properties.[7]

Understanding and precisely controlling these FMOs is the key to rational design. For a drug molecule, this could mean tuning its binding affinity or metabolic stability; for an organic light-emitting diode (OLED), it means engineering the material's color and electron-transport efficiency.[1][8]

A Dual-Pronged Investigation: Integrating Computation and Experiment

A robust investigation of electronic properties relies on the synergy between theoretical prediction and empirical validation. Computational chemistry provides a powerful lens to predict behavior and visualize molecular orbitals, while electrochemical and spectroscopic experiments provide real-world, quantitative measurements.

Probing Redox Behavior & FMO Energies

The ease with which a pyridine-pyrimidine scaffold can donate or accept electrons (its redox potential) is a direct reflection of its HOMO and LUMO energy levels. This is a critical parameter in drug design, as it can influence interactions with metalloenzymes or predict oxidative metabolism.

Causality: DFT is the computational workhorse for electronic structure analysis. It offers an excellent balance of accuracy and computational cost for molecules of this size. By calculating the energies of the neutral, oxidized (cation), and reduced (anion) states of the molecule, we can predict its ionization potential and electron affinity, which are directly related to the oxidation and reduction potentials measured experimentally. The B3LYP functional with a 6-311+G(d,p) basis set is a widely accepted starting point for reliable geometric and electronic property calculations of such organic molecules.[9]

Step-by-Step Methodology:

-

Structure Input: Build the pyridine-pyrimidine derivative of interest in a molecular editor (e.g., IQmol).

-

Geometry Optimization (Neutral):

-

Perform a full geometry optimization and frequency calculation on the neutral molecule.

-

Software: Gaussian, Q-Chem, etc.

-

Keyword Example (Q-Chem): rem_jobtype = opt, rem_method = b3lyp, rem_basis = 6-311+g(d,p).

-

Validation: Confirm the optimization has converged and that the frequency calculation yields no imaginary frequencies, which indicates a true energy minimum.

-

-

Single-Point Energy (Ion States):

-

Using the optimized neutral geometry, perform single-point energy calculations for the cation (charge = +1) and the anion (charge = -1).

-

-

Estimate FMO Energies from Potentials:

-

Ionization Potential (IP) ≈ E(cation) - E(neutral) . This approximates the energy of the HOMO.

-

Electron Affinity (EA) ≈ E(neutral) - E(anion) . This approximates the energy of the LUMO.

-

-

Orbital Visualization: Generate cube files for the HOMO and LUMO of the neutral molecule to visualize their spatial distribution and identify regions of high electron density.[10]

Causality: CV is the premier electrochemical technique for directly measuring the oxidation and reduction potentials of a molecule in solution.[11] It provides empirical data that can be used to calculate the HOMO and LUMO energies, directly validating the DFT predictions. The choice of solvent and supporting electrolyte is critical, as it creates the necessary conductive medium and can influence the stability of the ionized species.[12]

Step-by-Step Methodology:

-

Solution Preparation:

-

Dissolve the sample compound (typically 1-2 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is essential to minimize solution resistance.

-

Add an internal standard with a known, stable redox potential (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺). This allows for accurate potential referencing.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell:

-

Working Electrode: Glassy Carbon or Platinum (where the reaction of interest occurs).

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE) (provides a stable potential reference).

-

Counter (Auxiliary) Electrode: Platinum wire (completes the electrical circuit).

-

-

-

Data Acquisition:

-

Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements.

-

Using a potentiostat, sweep the potential from an initial value to a final value and back again.

-

Record the resulting current as a function of the applied potential to generate a voltammogram.

-

-

Data Analysis & FMO Calculation:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Eₚₐ and Eₚ𝒸).

-

Calculate the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as (Eₚₐ + Eₚ𝒸) / 2.

-

Reference the potentials against the Fc/Fc⁺ couple (E₁/₂(Fc/Fc⁺)).

-

Estimate FMO Energies:

-

E(HOMO) [eV] = -[E(ox) vs Fc/Fc⁺ + 4.8]

-

E(LUMO) [eV] = -[E(red) vs Fc/Fc⁺ + 4.8]

-

(Note: The value 4.8 eV is the estimated energy level of the Fc/Fc⁺ couple below the vacuum level. This can vary slightly in literature.)

-

-

Mandatory Visualization: Integrated Computational-Experimental Workflow

Caption: Integrated workflow for determining Frontier Molecular Orbital energies.

Characterizing Photophysical Properties

The interaction of pyridine-pyrimidine scaffolds with light is governed by electronic transitions between molecular orbitals, primarily the π-π* and n-π* transitions. Understanding these properties is vital for applications like bio-imaging, photodynamic therapy, and developing materials for OLEDs.

Causality: While standard DFT is excellent for ground-state properties, it cannot describe electronically excited states. TD-DFT is an extension that allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the position (λmax) and intensity of absorption peaks in a UV-Vis spectrum, respectively.[13]

Step-by-Step Methodology:

-

Optimized Geometry: Start with the fully optimized ground-state geometry obtained from the DFT protocol (Section 2.1). It is crucial to use the optimized structure as electronic transitions are assumed to occur much faster than nuclear rearrangement (the Franck-Condon principle).

-

TD-DFT Calculation:

-

Perform a TD-DFT calculation requesting a number of excited states (e.g., 10-20 states is often sufficient to capture the main transitions in the UV-Vis range).

-

Software: Gaussian, Q-Chem, etc.

-

Keyword Example (Gaussian): TD(NStates=20, Root=1) B3LYP/6-311+G(d,p).

-

-

Data Analysis:

-

Examine the output file for the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (f).

-

The transition with the largest oscillator strength will typically correspond to the main absorption peak (λmax).

-

Analyze the molecular orbital contributions to the main transitions to identify them as π-π, n-π, or charge-transfer in nature.

-

Causality: UV-Vis spectroscopy is a direct and robust method for measuring how a molecule absorbs light at different wavelengths.[14][15] By passing a beam of UV and visible light through a sample and measuring the intensity of light that passes through, we can generate an absorption spectrum that serves as an empirical fingerprint of the molecule's electronic transitions, directly validating the TD-DFT results.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane). Concentration is typically in the micromolar (µM) range.

-

Prepare a "blank" cuvette containing only the pure solvent.

-

-

Instrument Setup:

-

Use a dual-beam spectrophotometer.

-

Calibrate the instrument by taking a baseline reading with the blank cuvette. This subtracts the absorbance of the solvent and cuvette itself.

-

-

Measurement:

-

Place the sample cuvette in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-800 nm).

-

The instrument plots absorbance (A) versus wavelength (λ).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax). This value should correlate with the lowest-energy, high-oscillator strength transition predicted by TD-DFT.

-

If the concentration (c) and cuvette path length (l, usually 1 cm) are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl). This value correlates with the computationally derived oscillator strength.

-

Mandatory Visualization: HOMO-LUMO Gap and Optical Absorption

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jchemrev.com [jchemrev.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Design and Synthesis of Novel 5-(Halopyridin-2-yl)pyrimidine Analogues: A Technical Guide for Drug Discovery

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive molecules.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1] In drug development, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling fine-tuning of its physicochemical properties and biological activity. This guide focuses on a particularly promising class of pyrimidine analogues: those substituted at the 5-position with a halopyridinyl moiety. These compounds have garnered significant interest, particularly as kinase inhibitors, due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[4]

This technical guide provides an in-depth exploration of the discovery and synthesis of novel 5-(halopyridin-2-yl)pyrimidine analogues. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, insights into structure-activity relationships (SAR), and a practical workflow for their biological evaluation.

Synthetic Strategies: Crafting the 5-(Halopyridin-2-yl)pyrimidine Scaffold

The construction of the 5-(halopyridin-2-yl)pyrimidine core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two most prevalent and reliable methods for this purpose are the Suzuki-Miyaura coupling and the Stille coupling. The choice between these methods often depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction.

The Suzuki-Miyaura Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely employed in the synthesis of biaryl compounds.[5] For the synthesis of 5-(halopyridin-2-yl)pyrimidine analogues, this typically involves the coupling of a 5-halopyrimidine with a halopyridinylboronic acid or ester.

Causality Behind Experimental Choices:

-

Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst for this transformation due to its commercial availability and effectiveness.[6] The choice of catalyst can significantly impact reaction yield and purity.

-

Base Selection: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial for the activation of the boronic acid partner. The choice and concentration of the base can influence the reaction rate and minimize side reactions.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromopyrimidine (1.0 eq), (6-chloropyridin-3-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Stille Coupling: An Alternative Pathway

The Stille coupling offers an alternative approach, particularly when the corresponding boronic acids are unstable or difficult to prepare. This method involves the reaction of an organostannane with an organic halide. For our target scaffold, this would typically involve the coupling of a 5-halopyrimidine with a halopyridinylstannane.

Causality Behind Experimental Choices:

-

Stannane Reagents: Organostannanes, such as tributyltin derivatives, are effective coupling partners. However, their toxicity necessitates careful handling and purification to remove tin byproducts.

-

Catalyst and Ligand: A palladium(0) source, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, is used. The choice of phosphine ligand can influence the catalytic activity.

Experimental Protocol: Stille Coupling

-

Reaction Setup: In a flame-dried Schlenk tube, dissolve 5-bromopyrimidine (1.0 eq) and 2-chloro-5-(tributylstannyl)pyridine (1.1 eq) in anhydrous toluene.

-

Inert Atmosphere: Degas the solution by bubbling argon through it for 15-20 minutes.

-

Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.03 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 110 °C and monitor its progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Purification: Filter the mixture through Celite®, wash with an organic solvent, and concentrate the filtrate. Purify the crude product using flash column chromatography.

Structure-Activity Relationship (SAR) and Biological Evaluation

The 5-(halopyridin-2-yl)pyrimidine scaffold is a privileged structure for targeting protein kinases.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The following sections outline the SAR for this class of compounds and a typical workflow for their biological evaluation as kinase inhibitors.

Key Structural Features and Their Impact on Activity

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of drug candidates.[7] For 5-(halopyridin-2-yl)pyrimidine analogues, several key structural features influence their kinase inhibitory activity:

-

The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors, anchoring the inhibitor in the hinge region of the kinase ATP-binding site.

-

The 5-Pyridinyl Group: This group can form additional interactions, such as hydrogen bonds or van der Waals interactions, in the solvent-exposed region of the ATP pocket. The position of the nitrogen atom in the pyridine ring is critical for directing these interactions.

-

The Halogen on the Pyridine Ring: The nature and position of the halogen can influence the electronic properties of the pyridine ring and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-target binding.

-

Substituents on the Pyrimidine Ring: Substitution at the 2- and 4-positions of the pyrimidine ring can significantly impact potency and selectivity. These substituents can be tailored to occupy specific sub-pockets within the kinase active site. For instance, the addition of an amino group at the 2-position can introduce a key hydrogen bond donor.

Table 1: Representative SAR Data for 5-(Halopyridin-2-yl)pyrimidine Analogues as Kinase Inhibitors

| Compound ID | Pyrimidine Substituent (R¹) | Pyridine Substituent (R²) | Kinase IC₅₀ (nM) |

| 1a | -NH₂ | -H | 500 |

| 1b | -NH₂ | 6-Cl | 150 |

| 1c | -NH₂ | 6-F | 200 |

| 2a | -NH-Me | 6-Cl | 80 |

| 2b | -NH-Cyclopropyl | 6-Cl | 35 |

| 3a | -NH₂ | 5-Cl | 300 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Biological Evaluation Workflow

A systematic approach to the biological evaluation of these compounds is essential to determine their potency, selectivity, and mechanism of action.

Diagram 1: Experimental Workflow for Biological Evaluation

Caption: A typical workflow for the discovery and evaluation of novel kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8] A decrease in ADP production in the presence of the test compound indicates inhibition.

-

Kinase Reaction:

-

Prepare a reaction mixture containing the target kinase, the substrate (a suitable peptide or protein), and ATP in a kinase reaction buffer.

-

Add the 5-(halopyridin-2-yl)pyrimidine analogue at various concentrations to a 384-well plate.

-

Initiate the kinase reaction by adding the enzyme to the substrate/ATP/inhibitor mixture.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Hypothetical Signaling Pathway and Mechanism of Action

To illustrate the potential mechanism of action, let's consider a hypothetical scenario where a 5-(halopyridin-2-yl)pyrimidine analogue acts as an inhibitor of a receptor tyrosine kinase (RTK) involved in a cancer-related signaling pathway.

Diagram 2: Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of a hypothetical RTK signaling pathway by a 5-(halopyridin-2-yl)pyrimidine analogue.

In this model, the binding of a growth factor to the extracellular domain of the RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for downstream signaling proteins, leading to the activation of cascades such as the MAPK/ERK pathway, which ultimately promotes cell proliferation and survival. The 5-(halopyridin-2-yl)pyrimidine analogue, by competitively binding to the ATP pocket of the RTK, prevents this autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting the pro-proliferative effects.

Conclusion and Future Directions

The 5-(halopyridin-2-yl)pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The synthetic accessibility of these compounds via robust cross-coupling methodologies, combined with the rich potential for SAR exploration, makes them an attractive area for further research. Future efforts in this field will likely focus on:

-

Improving Selectivity: Designing analogues that can selectively inhibit specific kinases to minimize off-target effects and associated toxicities.

-

Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant mutant forms of kinases that confer resistance to existing therapies.

-

Exploring New Therapeutic Areas: Investigating the potential of these compounds for the treatment of diseases beyond cancer, such as inflammatory and neurodegenerative disorders, where kinases are also implicated.

By integrating rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of 5-(halopyridin-2-yl)pyrimidine analogues can be realized.

References

-

Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1429-1433. [Link]

-

Zask, A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

-

de Souza, M. V. N. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. [Link]

-

Feng, Y., et al. (2016). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 59(17), 7994-8012. [Link]

-

Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7311. [Link]

-

Unknown Author. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]

-

Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. ResearchGate. [Link]

-

Unknown Author. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

-

Wang, S., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(8), 4166-4186. [Link]

-

Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

-

Li, N., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

-

Unknown Author. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3749. [Link]

-